molecular formula C12H10ClFN2O2S B12999052 4-amino-N-(2-chloro-6-fluorophenyl)benzenesulfonamide

4-amino-N-(2-chloro-6-fluorophenyl)benzenesulfonamide

Cat. No.: B12999052
M. Wt: 300.74 g/mol
InChI Key: QFKFKEHEANZRMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-amino-N-(2-chloro-6-fluorophenyl)benzenesulfonamide is a chemical compound that belongs to the class of benzenesulfonamides This compound is characterized by the presence of an amino group, a chloro group, and a fluoro group attached to a phenyl ring, which is further connected to a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-(2-chloro-6-fluorophenyl)benzenesulfonamide typically involves the following steps:

    Nitration: The starting material, 2-chloro-6-fluoroaniline, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Sulfonation: The resulting amine is then subjected to sulfonation using reagents like chlorosulfonic acid to introduce the benzenesulfonamide moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4-amino-N-(2-chloro-6-fluorophenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted derivatives with nucleophiles.

Scientific Research Applications

4-amino-N-(2-chloro-6-fluorophenyl)benzenesulfonamide has been explored for various scientific research applications:

    Medicinal Chemistry: It has been studied for its potential as an anticancer and antimicrobial agent.

    Material Science: The compound’s unique structural features make it a candidate for developing new materials with specific properties.

    Biological Studies: Its interactions with biological targets have been investigated to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 4-amino-N-(2-chloro-6-fluorophenyl)benzenesulfonamide involves the inhibition of carbonic anhydrase IX. This enzyme is involved in regulating pH in tumor cells, and its inhibition can lead to reduced tumor growth and proliferation . The compound binds to the active site of the enzyme, preventing its normal function and leading to apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-amino-N-(2-chloro-6-fluorophenyl)benzenesulfonamide is unique due to its specific combination of chloro and fluoro substituents, which confer distinct chemical and biological properties. Its ability to selectively inhibit carbonic anhydrase IX makes it a promising candidate for targeted cancer therapy .

Properties

Molecular Formula

C12H10ClFN2O2S

Molecular Weight

300.74 g/mol

IUPAC Name

4-amino-N-(2-chloro-6-fluorophenyl)benzenesulfonamide

InChI

InChI=1S/C12H10ClFN2O2S/c13-10-2-1-3-11(14)12(10)16-19(17,18)9-6-4-8(15)5-7-9/h1-7,16H,15H2

InChI Key

QFKFKEHEANZRMH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)NS(=O)(=O)C2=CC=C(C=C2)N)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.